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Compound of Interest

Compound Name: CINPA1

Cat. No.: B15608922

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, characterization, and
mechanism of action of CINPA1 (CAR Inhibitor Not PXR Activator 1), a potent and selective
small-molecule inhibitor of the Constitutive Androstane Receptor (CAR). The information
presented herein is intended to support further research and drug development efforts targeting
CAR-mediated cellular processes.

Discovery of CINPA1l

CINPA1 was identified through a directed high-throughput screening approach aimed at
discovering specific inhibitors of the human Constitutive Androstane Receptor (hCAR) that do
not activate the Pregnane X Receptor (PXR).[1][2] This specificity is crucial as many previously
identified CAR inverse agonists also activate PXR, complicating their use as research tools and
therapeutic agents in tissues where both receptors are active.[1][2] CINPA1, with the chemical
name ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,flazepin-3-yl)carbamate, emerged as
a novel chemical entity capable of reducing CAR-mediated transcription.[3]

Characterization of CINPA1

CINPA1 has been characterized as a potent and selective inhibitor of CAR. Its inhibitory activity
and selectivity have been established through various in vitro assays.

Potency and Selectivity
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Quantitative analysis demonstrates CINPA1's potent inhibition of CAR and its high selectivity

over PXR and other nuclear receptors.

Parameter Value Receptor(s) Notes
Represents the
o concentration at which
human Constitutive
CINPAL causes 50%
IC50 ~70 nM Androstane Receptor o
inhibition of CAR-
(hCAR) _
mediated
transcription.[2]
CINPA1 shows
significantly higher
Selectivity >90-fold CAR over PXR inhibitory activity

against CAR
compared to PXR.

Other Receptors

No significant activity

FXR, LXR, PPARYy,
RXR

CINPAL1 is selective
for CAR and does not
significantly interact
with a panel of other

nuclear receptors.

Cytotoxicity

Not observed up to 30
UM

CINPA1 does not
exhibit cytotoxic
effects at
concentrations well
above its effective

inhibitory range.[1][2]

In Vitro Pharmacokinetic Profile

The metabolic fate and general pharmacokinetic properties of CINPA1 have been investigated

to guide further in vivo studies.
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Parameter Finding Experimental System
) Converted to two main Human Liver Microsomes
Metabolism _
metabolites, Metl and Met2. (HLMs)
Primary Metabolizing Enzyme CYP3A4 In vitro enzyme assays

Secondary Metabolizing

CYP2D6 In vitro enzyme assays
Enzyme
Metabolite 1 is a very weak Cell-based reporter gene and
Metabolite Activity CAR inhibitor; Metabolite 2 is biochemical coregulator
inactive. recruitment assays.[3][4]
o Tested in mouse and human ) o o
Plasma Protein Binding Rapid equilibrium dialysis.[3]

plasma.

Mechanism of Action

CINPAL1 inhibits CAR activity through a multi-faceted mechanism that involves direct binding to
the receptor, alteration of coregulator interactions, and disruption of DNA binding.

Direct Binding to CAR Ligand-Binding Domain

Biophysical and computational studies have confirmed that CINPA1 directly interacts with the
ligand-binding domain (LBD) of CAR.[5] It resides within the ligand-binding pocket, stabilizing
the CAR-LBD in a more rigid conformation.[5][6] Molecular dynamics simulations and
mutagenesis studies have identified key amino acid residues, such as N165 and H203, that are
critical for this interaction through hydrogen bonding, along with other residues involved in
hydrophobic contacts.[5]

Modulation of Coregulator Recruitment

Upon binding to the CAR-LBD, CINPAL1 alters the receptor's interaction with transcriptional
coregulators.[1] Mammalian two-hybrid assays have shown that CINPA1 treatment leads to a
decrease in the recruitment of coactivators, such as SRC-1 and TIF-2, to the CAR-LBD.[1]
Conversely, CINPA1 enhances the interaction between CAR and corepressors, including
SMRTa and mNCoR.[1] This shift in the balance of coregulator binding from activation to
repression is a key aspect of its inhibitory function.
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Disruption of CAR-DNA Binding

Chromatin immunoprecipitation (ChIP) assays have demonstrated that CINPA1 disrupts the
binding of CAR to the promoter regions of its target genes.[1][2] By preventing CAR from
occupying the xenobiotic response elements on genes like CYP2B6, CINPAL1 effectively blocks
the initiation of gene transcription.[1] Importantly, CINPA1 achieves this without altering the
overall protein levels or the subcellular (nuclear) localization of CAR.[1][2]

CINPA1 Inhibition Pathway

CINPAL Direct Binding igand-Bindin Conformational Change o Disrupted CAR-DNA
omain

Interaction

Reduces Recruitment Coregulator Dynamics

Coactivators
(SRC-1, TIF-2)
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Corepl
(SMRTa, mNCoR)
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Caption: Mechanism of CINPA1 action on the Constitutive Androstane Receptor (CAR).

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the
characterization of CINPAL.

Cell-Based Reporter Gene Assays

» Objective: To quantify the inhibitory effect of CINPA1 on CAR-mediated gene transcription.

o Methodology:
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o HepG2 cells stably overexpressing hCAR1 (HepG2-hCARL1) are utilized.[1]

o Cells are transfected with a reporter plasmid containing a CAR-responsive promoter
driving the expression of a luciferase gene (e.g., pG5luc). A second plasmid expressing
Renilla luciferase is co-transfected for normalization.[1]

o Following transfection, cells are treated with varying concentrations of CINPA1, a known
CAR agonist (e.g., CITCO), or a vehicle control (DMSO).[1]

o After a 24-hour incubation period, dual-luciferase activity is measured. Firefly luciferase
values are normalized to Renilla luciferase values.[1]

o The percentage of CAR activation or inhibition is calculated relative to the control-treated
cells.[1]

Mammalian Two-Hybrid Assays

» Objective: To assess the effect of CINPA1 on the interaction between the CAR-LBD and
transcriptional coregulators.

o Methodology:
o HEK293T cells are co-transfected with three plasmids:

= An expression plasmid for a fusion protein of the CAR-LBD and the VP16 activation
domain (VP16AD-hCAR1).[1]

» An expression plasmid for a fusion protein of a coregulator (e.g., SRC-1, TIF-2, SMRTaq,
or mMNCoR) and the GAL4 DNA-binding domain (GAL4DBD-coregulator).[1]

» Areporter plasmid containing the GAL4 upstream activation sequence driving luciferase
expression (pG5luc).[1]

o Transfected cells are treated with CINPA1, an agonist, or a vehicle control for 24 hours.[1]

o Luciferase activity is measured and normalized. The "fold interaction" is calculated to
represent the strength of the interaction between CAR-LBD and the coregulator.[1]
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Chromatin Immunoprecipitation (ChIP) Assays

o Objective: To determine if CINPA1 affects the recruitment of CAR to the promoter regions of

its target genes in primary human hepatocytes.
o Methodology:

o Freshly plated human hepatocytes are treated with DMSO, a CAR agonist (CITCO),
CINPAL1, or a combination thereof for a short duration (e.g., 45 minutes).[1]

o Protein-DNA complexes are cross-linked using formaldehyde.

o Chromatin is sheared by sonication, and immunoprecipitation is performed using
antibodies against CAR, RNA polymerase Il, or a control IgG.[1]

o The precipitated DNA is purified and analyzed by quantitative real-time PCR (qPCR) using
primers specific for the xenobiotic response elements in the promoter regions of CAR
target genes (e.g., CYP2B6 and CYP3A4).[1]

o CAR occupancy at the promoter is quantified relative to the input DNA.[1]
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Caption: Workflow for Chromatin Immunoprecipitation (ChlP) Assay.

In Vitro Metabolism Assays

* Objective: To identify the cytochrome P450 (CYP) enzymes responsible for the metabolism
of CINPAL.

¢ Methodology:
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o CINPAL1 is incubated with human liver microsomes (HLMs) in the presence of an NADPH-
generating system.[3]

o The reaction is terminated, and the mixture is analyzed by liquid chromatography-mass
spectrometry (LC/MS) to identify metabolites.[3]

o To identify the specific CYP enzymes, CINPAL is incubated with a panel of individual
recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C19, etc.).[3]

o The formation of metabolites (Metl from CINPA1, and Met2 from Metl) is measured for
each enzyme at different substrate concentrations.[3]

o The enzyme exhibiting the highest rate of metabolite formation is identified as the primary
metabolizing enzyme.[3]

SR CYP3A4 Metabolite 1 CYP2D6 Metabolite 2
(Weakly Active) (Inactive)

Click to download full resolution via product page

Caption: Metabolic pathway of CINPA1 in human liver microsomes.

Conclusion

CINPAL1 represents a significant advancement in the development of selective pharmacological
tools to study the biology of the Constitutive Androstane Receptor. Its high potency, specificity,
and well-characterized mechanism of action make it an invaluable resource for investigating
CAR's role in drug metabolism, toxicology, and disease. The detailed data and protocols
provided in this guide are intended to facilitate its application in both basic research and
translational drug development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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